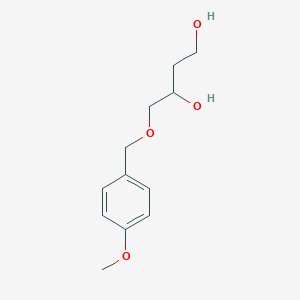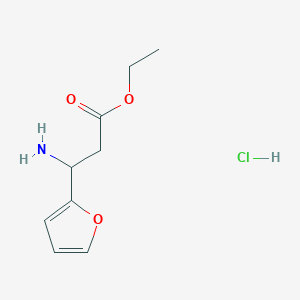
4-Nitro-1-(p-toluensulfonil)pirrol-2-carboxilato de metilo
Descripción general
Descripción
Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate is a chemical compound with the molecular formula C₁₄H₁₂N₂O₅S. It is a derivative of pyrrole, featuring a nitro group and a p-toluenesulfonyl group attached to the pyrrole ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate typically involves the nitration of 1-(p-toluenesulfonyl)pyrrole-2-carboxylate using nitric acid and sulfuric acid as nitrating agents.
Purification: The crude product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Advanced methods may involve continuous flow synthesis for large-scale production, which offers better control over reaction conditions and improved safety.
Types of Reactions:
Oxidation: Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different chemical properties.
Substitution: The compound can participate in substitution reactions, where the nitro or p-toluenesulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and hydrazines.
Substitution Products: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group and the p-toluenesulfonyl group can interact with specific enzymes and receptors.
Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate: The compound .
1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole: A structurally similar compound with different functional groups.
Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate: Another pyrrole derivative with a nitro group.
Uniqueness:
Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate: is unique due to its specific combination of nitro and p-toluenesulfonyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonyl-4-nitropyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-9-3-5-11(6-4-9)22(19,20)14-8-10(15(17)18)7-12(14)13(16)21-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFBDJWRDWDJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660697 | |
| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-86-7 | |
| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Chlorothieno[3,2-d]pyrimidine](/img/structure/B1498234.png)






